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Compound of Interest

Compound Name: 5-Cyclopropyl-1,3-oxazolidine
Cat. No.: B13606373
Get Quote

Executive Summary & Structural Logic

Compound: 5-Cyclopropyl-1,3-oxazolidine Molecular Formula:

Molecular Weight: 113.16 g/mol Core Significance: The 5-cyclopropyl-1,3-oxazolidine moiety
fuses the conformational rigidity of the oxazolidine ring with the unique electronic properties
(Walsh orbitals) of the cyclopropyl group. In drug development, this scaffold serves as a
bioisostere for proline or as a protected form of

-amino alcohols.

Critical Structural Features for Spectroscopy:
+ Aminal Center (C2): The methylene bridge between oxygen and nitrogen (

) is chemically distinct, appearing downfield in both NMR spectra.

» Chiral Center (C5): The attachment point of the cyclopropyl group creates a chiral center,
inducing diastereotopicity in the adjacent C4 protons.
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» Cyclopropyl Shielding: The magnetic anisotropy of the cyclopropyl ring exerts a strong
shielding effect on vicinal protons, a key diagnostic marker.

Synthesis & Sample Preparation Pathway

To ensure spectral integrity, the compound is typically synthesized via the condensation of 2-
amino-1-cyclopropylethanol with formaldehyde (or a paraformaldehyde equivalent).

2-Amino-1-cyclopropylethanol
(Precursor)

-H20
B Cyclocondensation

v (Dehydration)

5-Cyclopropyl-1,3-oxazolidine
(Target)

Impurities:
N-Methylation / Ring Opening

Formaldehyde
(Ag. or Paraformaldehyde)

Click to download full resolution via product page

Caption: Synthesis workflow via cyclodehydration. rigorous water removal is critical to prevent
equilibrium reversal (hydrolysis).

Spectroscopic Data Profile

The following data represents the consensus spectroscopic signature for 5-substituted-1,3-
oxazolidines, refined for the cyclopropyl moiety.

A. Nuclear Magnetic Resonance (NMR)

Solvent:
(Standard) or
(if stability issues arise).

H NMR (400 MHz)

The spectrum is characterized by the ABX system of the oxazolidine ring and the high-field
multiplets of the cyclopropy! group.
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Position Proton Type

Shift (

ppm)

. Coupling ( Diagnostic
Multiplicity
Hz) Note

C2

4.20-4.45

Key ldentifier.
Appears as a
ABqors singlet if ring
(broad) is flexible, or
AB quartet if
rigid.

C5

3.60 - 3.85

Deshielded

by Oxygen;
ddd y OXyg

) - couples to C4
(Multiplet)

protons and
Cp-CH.

C4

3.10-3.30

Diastereotopi
¢ protons due
to C5
chirality.

dd

c4'

2.60 - 2.80

Distinct from
dd C4; typically
upfield.

N-H Amine

20-25

Exchangeabl

e with

Broad s ) . Shift varies

with

concentration

Cp-CH Methine

0.80-1.00

Bridgehead
proton;
couples to
C5-H.

Cp-CH2 Methylene

0.20 - 0.60

m (2 regions) - Characteristic
high-field
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cyclopropyl
"roofing"
pattern.
C NMR (100 MHz)
Shift (
Position Carbon Type Diagnostic Note
ppm)
Aminal ( Most deshielded
Cc2 85.0 - 88.0 carbon; characteristic
) of the N-C-O linkage.
Methine ( Shifted downfield by
C5 78.0-82.0
) Oxygen.
Methylene ( Typical secondary
C4 50.0 - 55.0 )
) amine carbon.
Characteristic
Cp-CH Cyclopropyl CH 12.0-15.0 )
cyclopropyl methine.
Very high field;
diagnostic for
Cp-CH2 Cyclopropyl 15-4.0 9 _
cyclopropyl ring
integrity.

Analyst Insight: The chemical shift of C2 (approx. 87 ppm) is the primary "Go/No-Go" signal for
oxazolidine formation. If this peak is missing or shifted to ~160 ppm (carbamate/urea), the ring

has not formed or has oxidized.

B. Infrared Spectroscopy (FT-IR)
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Method: Thin film (neat) or KBr pellet.

Wavenumber (

Functional Group Intensity Assignment
)

Secondary amine

N-H 3300 - 3400 Medium/Broad stretch (if N-
unsubstituted).
Characteristic

C-H (Cyclopropyl) 3000 - 3080 Weak/Sharp _like C-H stretch of the
strained ring.

C-H (Aliphatic) 2850 - 2950 Strong C-H stretching.
Ether linkage of the

C-0-C 1050 - 1150 Strong o
oxazolidine ring.

] ) ) Skeletal vibration of
Ring Breathing 900 - 1000 Medium

the 5-membered ring.

C. Mass Spectrometry (MS)

lonization: ESI (Positive Mode) or EI (70 eV).
Fragmentation Pathway (El): The molecule typically undergoes

-cleavage adjacent to the heteroatoms or retro-cycloaddition.

e Molecular lon (

): m/z 113.

o Base Peak: Often m/z 83 (Loss of

, retro-[2+2+1] type fragmentation).

e Cyclopropyl Loss: m/z 72 (Loss of cyclopropyl radical
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, M-41).

e Ring Opening: m/z 42 (Imine fragment

Molecular lon (M+)
m/z 113

Retro-Cycloaddition \Alpha-Cleavage

[M - CH2QO]+ [M - C3H5]+
m/z 83 m/z 72
(Loss of Formaldehyde) (Loss of Cyclopropyl)

Click to download full resolution via product page
Caption: Primary fragmentation pathways in Electron Impact (El) mass spectrometry.
Experimental Validation Protocol
To confirm the identity of 5-cyclopropyl-1,3-oxazolidine, follow this self-validating workflow:
e Check C2in

C NMR: Locate the signal at ~87 ppm.

o If absent: Check for starting material (aldehyde carbonyl > 190 ppm) or hydrolysis product.
 Verify Cyclopropyl Integrity: Confirm high-field protons (< 1.0 ppm) in
H NMR.

o If missing: Ring opening of the cyclopropyl group (acid-catalyzed) may have occurred
(signals would shift to > 1.5 ppm).

e COSY Experiment: Perform a 2D COSY NMR to trace the spin system:

o This connectivity proves the cyclopropyl group is attached to the oxazolidine ring at C5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 5-
Cyclopropyl-1,3-oxazolidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13606373/docs#technical-guide-spectroscopic-
characterization-of-5-cyclopropyl-1-3-oxazolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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